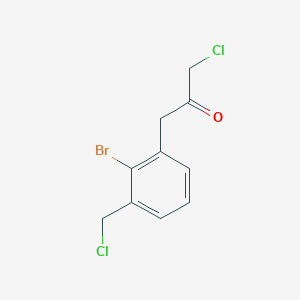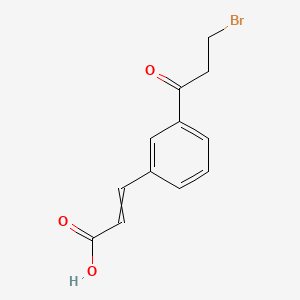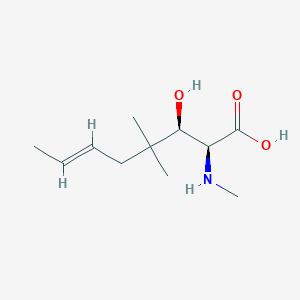
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the fluoromethoxy group using appropriate reagents and conditions.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,3-Dichloro-4-fluoromethoxy-2,5,6-trifluorobenzene can be compared with other similar compounds, such as:
- 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene
- 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene
These compounds share similar structural features but differ in the number and position of halogen and methoxy groups
Propiedades
Fórmula molecular |
C7H2Cl2F4O |
|---|---|
Peso molecular |
248.99 g/mol |
Nombre IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)7(14-1-10)6(13)5(2)12/h1H2 |
Clave InChI |
MEDAKMCPQZWMDX-UHFFFAOYSA-N |
SMILES canónico |
C(OC1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




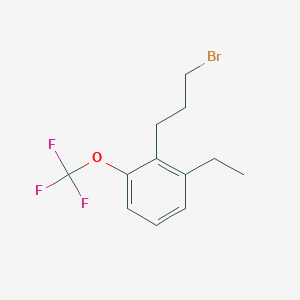

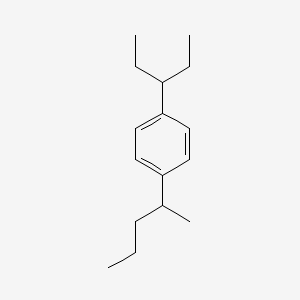


![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)


